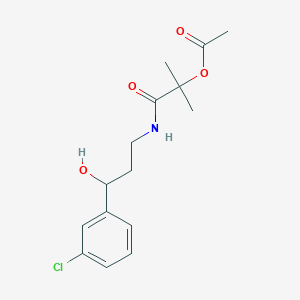
1-((3-(3-Chlorophenyl)-3-hydroxypropyl)amino)-2-methyl-1-oxopropan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that may contain functional groups such as a chlorophenyl group, a hydroxypropyl group, an amino group, and an acetate group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic addition reactions or Vilsmeier-Haack cyclization . For example, a compound with a similar structure was synthesized by the nucleophile addition reaction of 1-(4-hydroxyphenyl) ethanone with phenylhydrazine .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The presence of these groups can influence the compound’s reactivity and interactions with other molecules .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the presence of an amino group could make the compound a potential nucleophile, while the presence of a chlorophenyl group could make it a potential electrophile .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a chlorophenyl group could influence the compound’s solubility, while the presence of an amino group could influence its acidity or basicity .
Applications De Recherche Scientifique
Photopolymerization
One application of similar compounds is in photopolymerization. For instance, a study described a new alkoxyamine compound that decomposes under UV irradiation to generate radicals. This compound is effective in nitroxide-mediated photopolymerization, leading to the linear growth of poly(n-butyl acrylate) chains (Guillaneuf et al., 2010).
Synthesis of Formazans as Antimicrobial Agents
A related compound, 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, was used to create formazans with potential as antimicrobial agents. These compounds showed moderate activity against various bacterial and fungal strains (Sah et al., 2014).
Oxovanadium Complexes
In the field of inorganic chemistry, similar compounds have been used to create oxovanadium(IV/V) dinuclear entities. These complexes, incorporating N4O3-coordinating heptadentate ligands, have been synthesized and studied for their structure and electronic properties (Mondal et al., 2005).
Anticancer Research
Derivatives of related compounds, such as methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, were synthesized as potential HDAC inhibitors, showing promise in anticancer research. These compounds selectively inhibited the proliferation of colon cancer cells (Rayes et al., 2020).
Ionic Liquids and Catalysis
Another application area is the synthesis of protic hydroxylic ionic liquids with various basic centers. These ionic liquids are characterized by their low glass transition temperature and high conductivity, making them useful in catalytic processes (Shevchenko et al., 2017).
Propriétés
IUPAC Name |
[1-[[3-(3-chlorophenyl)-3-hydroxypropyl]amino]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-10(18)21-15(2,3)14(20)17-8-7-13(19)11-5-4-6-12(16)9-11/h4-6,9,13,19H,7-8H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTOSVSHJUPGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCCC(C1=CC(=CC=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2673605.png)
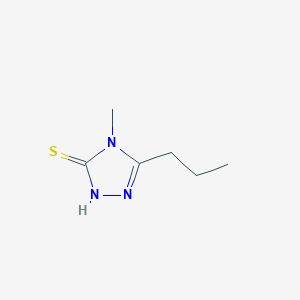
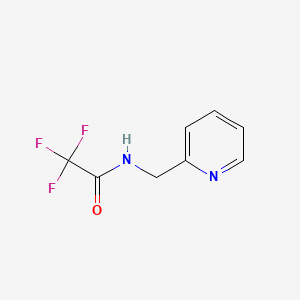
![1-benzyl-3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2673611.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2673612.png)



![Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate](/img/structure/B2673620.png)
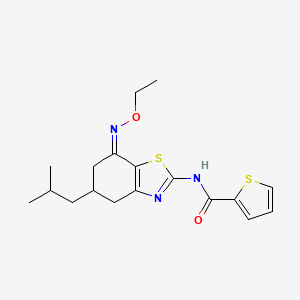

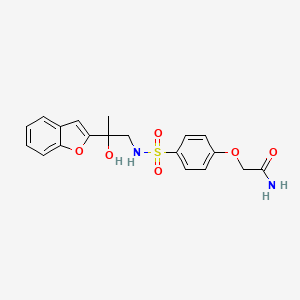
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/no-structure.png)

